Boc-Glu(OcHex)-OH.DCHA
CAS No.:
Cat. No.: VC16567906
Molecular Formula: C28H50N2O6
Molecular Weight: 510.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H50N2O6 |
|---|---|
| Molecular Weight | 510.7 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
| Standard InChI Key | QXKNHFZXSYWRFG-YDALLXLXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Boc-Glu(OcHex)-OH.DCHA is derived from L-glutamic acid, featuring three critical modifications:
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Boc Protection: The α-amino group is shielded by a tert-butoxycarbonyl group, which prevents undesired nucleophilic reactions during peptide elongation.
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Cyclohexyl Ester: The γ-carboxyl group is esterified with a cyclohexyl moiety, rendering it inert under standard coupling conditions.
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Dicyclohexylamine Salt: The free α-carboxyl group forms a salt with dicyclohexylamine, improving crystallinity and solubility in organic solvents .
The molecular formula is CHNO·CHN, with a molecular weight of 569.74 g/mol . The stereochemistry of the glutamic acid backbone is preserved in the L-configuration, critical for maintaining biological activity in synthetic peptides .
| Feature | Description |
|---|---|
| IUPAC Name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicyclohexylamine |
| Molecular Formula | CHNO·CHN |
| Molecular Weight | 569.74 g/mol |
| Stereochemistry | L-configuration at α-carbon |
| Protective Groups | Boc (amino), cyclohexyl ester (γ-carboxyl) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Boc-Glu(OcHex)-OH.DCHA involves two sequential reactions:
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Boc Protection: L-Glutamic acid reacts with di-tert-butyl dicarbonate (BocO) in a basic aqueous solution (pH 8–9) to form Boc-Glu-OH.
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Cyclohexyl Esterification: The γ-carboxyl group of Boc-Glu-OH is activated using dicyclohexylcarbodiimide (DCC) and coupled with cyclohexanol in dichloromethane (DCM). 4-Dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields >85%.
Critical Reaction Conditions:
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Temperature: 0–25°C
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Solvent: Anhydrous DCM
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Monitoring: Thin-layer chromatography (TLC) with R = 0.3 (ethyl acetate/hexane 1:1)
Industrial Manufacturing
Large-scale production employs automated peptide synthesizers and continuous-flow reactors to enhance efficiency. Key steps include:
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Purification: High-performance liquid chromatography (HPLC) with C18 columns, using acetonitrile/water gradients (purity >98%).
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Salt Formation: The crude product is treated with dicyclohexylamine in ethyl acetate, followed by recrystallization to isolate the DCHA salt .
Table 2: Synthesis Parameters for Boc-Glu(OcHex)-OH.DCHA
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Coupling Reagent | DCC/DMAP | HBTU/HATU |
| Solvent | DCM | DMF |
| Yield | 80–85% | 90–95% |
| Purification Method | Flash Chromatography | Preparative HPLC |
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-Glu(OcHex)-OH.DCHA is integral to Boc-SPPS due to its orthogonal protection strategy:
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Amino Group Stability: The Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) .
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Ester Hydrolysis Resistance: The cyclohexyl ester remains intact during repetitive TFA treatments, preventing premature carboxyl activation.
A notable application is its use in synthesizing Caenopore-5 mimetics, where it facilitated the incorporation of selenocysteine residues without side-chain interference .
Chemical Ligation Strategies
In biomimetic insulin synthesis, Boc-Glu(OcHex)-OH.DCHA analogues served as precursors for oxime-forming ligation, enabling precise disulfide bond formation . The γ-ester’s stability under acidic conditions ensured compatibility with ligation protocols requiring pH < 4 .
Physicochemical Properties and Stability
Stability Profile
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Acidic Conditions: Stable in TFA (50% v/v, 2 h) with <5% deprotection.
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Basic Conditions: Resists hydrolysis in aqueous NaOH (0.1 M, pH 12) for 1 h.
Table 3: Stability of Boc-Glu(OcHex)-OH.DCHA Under Varied Conditions
| Condition | Exposure Time | Degradation |
|---|---|---|
| TFA (50% v/v) | 2 hours | <5% Boc cleavage |
| NaOH (0.1 M) | 1 hour | <2% ester hydrolysis |
| Ambient Temperature | 30 days | No detectable decomposition |
Industrial and Research Implications
Scalability Challenges
While laboratory synthesis is straightforward, industrial-scale production requires optimization of:
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Cost-Efficiency: Replacing DCC with cheaper coupling agents like HATU .
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Waste Management: Recycling DCM via distillation reduces environmental impact.
Emerging Applications
Recent studies explore its utility in:
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